molecular formula C14H18O4 B016439 Diethyl benzylmalonate CAS No. 607-81-8

Diethyl benzylmalonate

Cat. No. B016439
CAS RN: 607-81-8
M. Wt: 250.29 g/mol
InChI Key: ICZLTZWATFXDLP-UHFFFAOYSA-N
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Description

Diethyl benzylmalonate is a compound useful in organic synthesis . It is used in the synthesis of macrocyclic ligands and determination of stability constants of their Cu (II), Ni (II), and Co (II) complexes .


Synthesis Analysis

The synthesis of Diethyl benzylmalonate involves a series of reactions known as the Malonic Ester Synthesis. This process includes deprotonation to give an enolate, an S N2 reaction of the enolate nucleophile with an alkyl halide electrophile, acidic ester hydrolysis, decarboxylation to give an enol, and tautomerization of the enol back to the carboxylic acid .


Molecular Structure Analysis

Diethyl benzylmalonate has a molecular formula of C14H18O4, an average mass of 250.290 Da, and a monoisotopic mass of 250.120514 Da . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .


Chemical Reactions Analysis

Diethyl benzylmalonate, when condensed with 2-amino-benzimidazole, yields 3-benzyl-4-hydroxypyrimido [1,2- a ]benzimidazole-2-one .


Physical And Chemical Properties Analysis

Diethyl benzylmalonate is a colorless clear liquid . It has a density of 1.1±0.1 g/cm3, a boiling point of 300.0±0.0 °C at 760 mmHg, a vapour pressure of 0.0±0.6 mmHg at 25°C, an enthalpy of vaporization of 54.0±3.0 kJ/mol, and a flash point of 154.7±20.7 °C .

Safety and Hazards

Diethyl benzylmalonate should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

diethyl 2-benzylpropanedioate
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InChI

InChI=1S/C14H18O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ICZLTZWATFXDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4022078
Record name Diethyl 2-benzylpropanedioate
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl benzylmalonate

CAS RN

607-81-8
Record name 1,3-Diethyl 2-(phenylmethyl)propanedioate
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Record name Diethyl 2-benzylpropanedioate
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Record name Diethyl benzylmalonate
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Record name Propanedioic acid, 2-(phenylmethyl)-, 1,3-diethyl ester
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Record name DIETHYL 2-BENZYLPROPANEDIOATE
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Synthesis routes and methods I

Procedure details

To an ether solution (7.5 ml) containing tetraisopropoxytitanium (0.284 g, 1.0 mmol) and diethyl allyl(benzyl)malonate (0.145 g, 0.5 mmol) was added dropwise at −50° C. 1.53 ml of 1.31M ether solution containing isopropylmagnesium chloride (2 mmol). Upon stirring at −40° C. for 1 hour, the reaction liquid turned from yellow into brown. With 1N hydrochloric acid added, the reaction liquid was stirred at room temperature for 15 minutes. After treatment and purification as in Referential Example 1, there was obtained diethyl benzylmalonate in deallylated form (yields: 97%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
1.53 mL
Type
solvent
Reaction Step Two
Name
diethyl allyl(benzyl)malonate
Quantity
0.145 g
Type
reactant
Reaction Step Three
Quantity
0.284 g
Type
catalyst
Reaction Step Three
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ether solution (7.5 ml) containing tetraisopropoxytitanium (0.284 g, 1.0 mmol) and diethyl malonate (0.145 g, 0.5 mmol) was added dropwise at −50° C. 1.53 ml of 1.31M ether solution containing isopropylmagnesium chloride (2 mmol). Upon stirring at −40° C. for 1 hour, the reaction liquid turned from yellow into brown. The reaction liquid was stirred together with benzaldehyde (0.080 g, 0.75 mmol) at 0° C. for 1 hour. With 1N hydrochloric acid added, the reaction liquid was stirred at room temperature for 15 minutes. After treatment and purification as in Referential Example 1, there was obtained diethyl benzylmalonate in deallylated form (yields: 97%).
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Three
Name
Quantity
1.53 mL
Type
solvent
Reaction Step Three
Quantity
0.145 g
Type
reactant
Reaction Step Four
Quantity
0.284 g
Type
catalyst
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In 200 ml of ethanol, 16.2 g of sodium methoxide were dissolved. Into this solution, 49.5 g of diethyl malonate were dropped and gently refluxed. 37.98 g of benzyl chloride were dropped into the mixture over one hour and the mixture was refluxed for 2 hours. After the reaction was completed, the solvent was removed under reduced pressure, and water was added to the residue. After extraction with ethyl acetate, the ethyl acetate was dried with sodium sulfate anhydride. After removing the solvent under reduced pressure, followed by purification with distillation, 50 g of 2-benzylmalonic acid diethyl ester were obtained.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
37.98 g
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic applications of diethyl benzylmalonate?

A1: Diethyl benzylmalonate serves as a versatile building block in organic synthesis.

  • Acylation Reactions: It reacts with various acylating agents to yield substituted benzofurans, which can be further modified to create furobenzopyranones and furocoumarins. []
  • Condensation Reactions: Condensing diethyl benzylmalonate with 2-aminobenzimidazole produces 3-benzyl-4-hydroxypyrimido[1,2-a]benzimidazol-2-one, a compound with potential central depressant properties. []
  • Synthesis of α-Benzylacrylic Acid: Diethyl benzylmalonate can be efficiently converted to α-benzylacrylic acid through a two-step synthesis involving hydrolysis and decarboxylation. []

Q2: How is diethyl benzylmalonate utilized in the synthesis of alvimopan?

A: Diethyl benzylmalonate serves as the starting material in a multi-step synthesis of alvimopan, a peripherally acting μ-opioid receptor antagonist. The process involves reduction, enzymatic vinylation, oxidation, deacetylation, amidation, sulfonylation, substitution, and finally, esterolysis. []

Q3: Can you describe the role of diethyl benzylmalonate in radical reactions?

A: Diethyl benzylmalonate participates in Manganese(III) acetate-mediated radical reactions. When oxidized in the presence of alkynes, it yields tetrahydronaphthalenes and spiro[4,5]decatrienes via competitive 1,5 and 1,6 intramolecular homolytic aromatic substitutions by vinyl radicals. [] Similarly, reactions with alkenes in the presence of metal catalysts lead to the formation of substituted tetrahydro- and dihydronaphthalenes. []

Q4: What analytical techniques are commonly employed to characterize diethyl benzylmalonate and its derivatives?

A4: Various analytical methods are used to characterize diethyl benzylmalonate and its derivatives.

  • Spectroscopic Techniques: FTIR spectroscopy is used to confirm the formation of benzylmalonic acid from diethyl benzylmalonate. [] This technique helps to identify characteristic functional groups.

Q5: Are there any studies on improving the synthesis of diethyl benzylmalonate?

A: Yes, researchers are exploring more efficient and environmentally friendly synthetic approaches for diethyl benzylmalonate. One study investigates a solid-liquid phase transfer catalytic method using benzyl chloride, diethyl malonate, and anhydrous potassium carbonate. This method offers advantages such as mild reaction conditions and readily available starting materials. []

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